molecular formula C13H9ClFN3 B4388958 1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole

1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole

Cat. No. B4388958
M. Wt: 261.68 g/mol
InChI Key: MXRCQHTZDQDMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzotriazole derivatives, including those similar to 1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole, often involves multiple steps, including cyclization, N-alkylation, hydrolysis, and chlorination or fluorination. For instance, Huang Jin-qing (2009) described a process for synthesizing 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate, which could be analogous to the methods used for our compound of interest (Huang Jin-qing, 2009).

Molecular Structure Analysis

The structure of benzotriazole derivatives is confirmed through various spectroscopic methods, including 1H NMR and crystallography. For example, A. Banu et al. (2014) conducted a structural analysis of benzotriazole derivatives, which provides insight into how the molecular structure of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole might be elucidated (A. Banu et al., 2014).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization. The chemical properties of these compounds can be modified through different functional group substitutions, as demonstrated by Soňa Křupková et al. (2013), who explored the heterocyclic synthesis from 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of benzotriazole derivatives can be influenced by the nature of their substituents. Although specific data on 1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole were not found, studies on related compounds offer valuable insights into how these properties might be determined and affected by molecular structure.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents and stability under different conditions, are crucial for understanding the applications and handling of benzotriazole derivatives. Research like that conducted by A. Jha (2005) on the unusual synthesis of benzimidazole derivatives highlights the complex reactivity patterns that can be expected from compounds such as 1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole (A. Jha, 2005).

Safety and Hazards

This compound could potentially be hazardous. For example, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-10-4-3-5-11(15)9(10)8-18-13-7-2-1-6-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCQHTZDQDMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-benzotriazole

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